

# 6-TAMRA in Live Cell Imaging: Application Notes and Protocols

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## Compound of Interest

Compound Name:	6-TAMRA
CAS No.:	2814525-94-3
Cat. No.:	B10762237

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## Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable, and versatile fluorescent dye widely employed in live-cell imaging. As a member of the rhodamine family, its orange-red fluorescence provides a robust signal for a multitude of biological applications. This document offers detailed application notes and protocols for the use of 6-carboxytetramethylrhodamine (**6-TAMRA**), a specific isomer of TAMRA, in live-cell imaging. **6-TAMRA** is particularly useful for labeling proteins, peptides, and oligonucleotides to study their dynamics, interactions, and localization within living cells.[1] Its favorable spectral properties make it an excellent choice for fluorescence microscopy, flow cytometry, and other fluorescence-based cellular analysis techniques.

## Core Properties of 6-TAMRA

**6-TAMRA**'s utility in live-cell imaging is underpinned by its excellent photophysical characteristics. It is typically excited by laser lines around 543-561 nm and exhibits a bright emission in the orange-red region of the spectrum, which helps to minimize interference from

cellular autofluorescence. The dye is available in various reactive forms, such as N-hydroxysuccinimide (NHS) esters and maleimides, allowing for straightforward covalent labeling of primary amines and thiols on biomolecules, respectively.[2][3]

## Quantitative Data Summary

For ease of comparison, the key photophysical properties of **6-TAMRA** are summarized in the table below, alongside other commonly used fluorescent dyes.

Property	6-TAMRA	5-TAMRA	Alexa Fluor 555	mCherry
Excitation Maximum ( $\lambda_{ex}$ )	~546 nm[1][4]	~546 nm[1]	~555 nm	~587 nm
Emission Maximum ( $\lambda_{em}$ )	~579 nm[4]	~579 nm[1]	~565 nm	~610 nm
Molar Extinction Coefficient ( $\epsilon$ )	~84,000 $M^{-1}cm^{-1}$ [5]	~92,000 $M^{-1}cm^{-1}$	~150,000 $M^{-1}cm^{-1}$	~72,000 $M^{-1}cm^{-1}$
Fluorescence Quantum Yield ( $\Phi$ )	~0.1[5]	~0.1	~0.1	~0.22
Relative Brightness <sup>1</sup>	++	++	+++	++
Photostability <sup>2</sup>	+++[6]	+++	++++	++

<sup>1</sup>Relative brightness is a product of the molar extinction coefficient and quantum yield.

<sup>2</sup>Photostability is a qualitative measure of the dye's resistance to photobleaching under typical imaging conditions.

## Applications in Live-Cell Imaging

The versatility of **6-TAMRA** makes it suitable for a wide range of live-cell imaging applications:

- **Subcellular Tracking:** **6-TAMRA**-labeled biomolecules, such as proteins and peptides, can be used to monitor their uptake, localization, and trafficking within live cells in real-time. This is particularly valuable for studying the mechanisms of action of cell-penetrating peptides and drug delivery systems.[4]
- **Protein-Protein Interactions (FRET):** **6-TAMRA** can serve as an excellent acceptor fluorophore in Förster Resonance Energy Transfer (FRET)-based assays when paired with a suitable donor fluorophore like fluorescein (FAM) or a cyan fluorescent protein (CFP).[4][6] This enables the detection and quantification of molecular interactions in living cells.
- **Receptor Internalization:** By conjugating **6-TAMRA** to a ligand, the process of receptor-mediated endocytosis can be visualized and quantified. This is a crucial application in studying receptor biology and in the development of targeted therapies.[4]
- **No-Wash Imaging:** Recent advancements have led to the development of cell-permeable **6-TAMRA** derivatives that exhibit fluorogenicity, meaning they become more fluorescent upon binding to their target. This allows for no-wash live-cell imaging with high signal-to-noise ratios.[7][8]

## Experimental Protocols

### Protocol 1: Labeling of Proteins with **6-TAMRA** NHS Ester

This protocol describes the covalent labeling of a purified protein with **6-TAMRA** NHS ester. The labeled protein can then be introduced into live cells.

Materials:

- Purified protein (in an amine-free buffer, e.g., PBS)
- **6-TAMRA** NHS Ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

- Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare **6-TAMRA** Stock Solution: Dissolve **6-TAMRA** NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be protected from light.
- Prepare Protein Solution: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL.
- Labeling Reaction: Add the **6-TAMRA** NHS Ester solution to the protein solution at a molar ratio of 5-10:1 (dye:protein). The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled protein from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.
- Determine Degree of Labeling (DOL): Measure the absorbance of the labeled protein at 280 nm and ~546 nm. Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the molar ratio of the dye to the protein.
- Storage: Store the labeled protein at 4°C, protected from light.

## Protocol 2: Live-Cell Imaging of 6-TAMRA-Labeled Peptide Uptake

This protocol outlines the steps for visualizing the internalization of a **6-TAMRA**-conjugated peptide into live cells.

Materials:

- **6-TAMRA**-labeled peptide
- Live cells (e.g., HeLa or U2OS) cultured on glass-bottom dishes or chamber slides
- Complete cell culture medium

- Serum-free cell culture medium
- Phosphate-Buffered Saline (PBS)
- Confocal microscope with appropriate filter sets for **6-TAMRA**

#### Procedure:

- Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and reach the desired confluency (typically 60-80%).
- Prepare Peptide Solution: Dissolve the **6-TAMRA**-labeled peptide in serum-free medium to the desired final concentration (e.g., 1-10  $\mu\text{M}$ ).
- Cell Labeling:
  - Wash the cells once with pre-warmed PBS.
  - Remove the PBS and add the pre-warmed peptide solution to the cells.
  - Incubate the cells for the desired time (e.g., 30 minutes to 2 hours) at 37°C in a CO<sub>2</sub> incubator.
- Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound peptide.
- Imaging:
  - Add fresh, pre-warmed complete cell culture medium to the cells.
  - Immediately image the cells using a confocal microscope equipped with a heated stage and CO<sub>2</sub> chamber.
  - Use an appropriate laser line (e.g., 561 nm) for excitation and collect the emission between approximately 570-620 nm.
  - Acquire time-lapse images to observe the dynamics of peptide uptake and trafficking.

## Protocol 3: Sensitized Emission FRET (seFRET) Imaging in Live Cells

This protocol provides a general framework for performing FRET imaging using a **6-TAMRA**-labeled protein as the acceptor and a CFP-tagged protein as the donor.

### Materials:

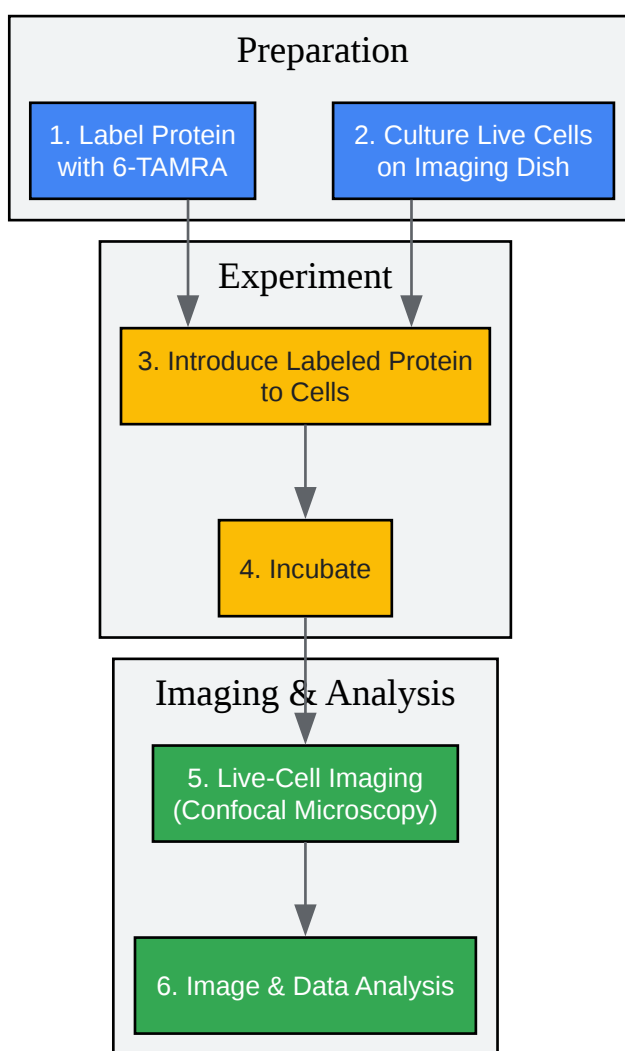
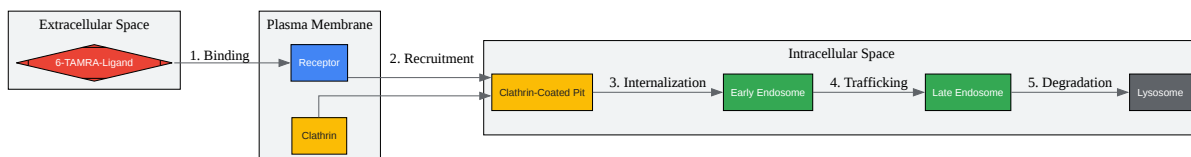
- Live cells co-expressing CFP-tagged protein (donor) and a protein labeled with **6-TAMRA** (acceptor)
- Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and **6-TAMRA**)
- Image analysis software

### Procedure:

- Cell Preparation: Prepare cells expressing the FRET pair on a suitable imaging dish.
- Image Acquisition:
  - Acquire three images of the cells:
    1. Donor Image (IDD): Excite at the donor's excitation wavelength (e.g., ~430 nm for CFP) and collect emission at the donor's emission wavelength (e.g., ~475 nm).
    2. Acceptor Image (IAA): Excite at the acceptor's excitation wavelength (e.g., ~546 nm for **6-TAMRA**) and collect emission at the acceptor's emission wavelength (e.g., ~580 nm).
    3. FRET Image (IDA): Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.
- Image Correction and Analysis:
  - Correct for background fluorescence in all three images.

- Correct for spectral bleed-through (crosstalk) of the donor emission into the FRET channel and the direct excitation of the acceptor by the donor excitation light.
- Calculate the corrected FRET (FRET<sub>c</sub>) signal.
- The FRET efficiency can then be calculated and used to determine the proximity of the two labeled proteins.

## Mandatory Visualizations



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